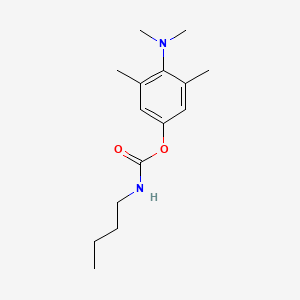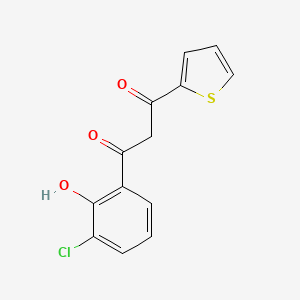![molecular formula C24H17N3 B14609525 4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole CAS No. 60595-23-5](/img/structure/B14609525.png)
4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound’s structure features a carbazole moiety linked to a biphenyl group through an azo linkage, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole typically involves the diazotization of an aromatic amine followed by azo coupling with a carbazole derivative. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine (e.g., 2-aminobiphenyl) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a carbazole derivative (e.g., 9H-carbazole) in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds, including 4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole, often involves large-scale batch or continuous processes. These processes are optimized for high yield and purity, and typically involve:
Controlled Reaction Conditions: Precise control of temperature, pH, and reaction time to ensure complete conversion and minimize side reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
化学反応の分析
Types of Reactions
4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
作用機序
The mechanism of action of 4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole involves its interaction with molecular targets and pathways within biological systems. The compound’s azo linkage can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
類似化合物との比較
Similar Compounds
- 4-[(E)-2-(Biphenyl-4-yl)diazenyl]-morpholine
- 1,3-Bis(biphenyl-4-yl)triazene
- 4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride
Uniqueness
4-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl]-9H-carbazole is unique due to its specific structural features, which include the combination of a carbazole moiety and a biphenyl group linked through an azo bond. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
特性
CAS番号 |
60595-23-5 |
|---|---|
分子式 |
C24H17N3 |
分子量 |
347.4 g/mol |
IUPAC名 |
9H-carbazol-4-yl-(2-phenylphenyl)diazene |
InChI |
InChI=1S/C24H17N3/c1-2-9-17(10-3-1)18-11-4-7-14-21(18)26-27-23-16-8-15-22-24(23)19-12-5-6-13-20(19)25-22/h1-16,25H |
InChIキー |
LDXDNOSXLPOHJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC4=C3C5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)
![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)

![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)


![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



